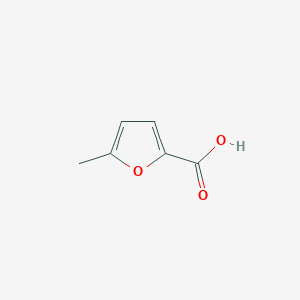
5-甲基呋喃-2-羧酸
概述
描述
5-Methylfuran-2-carboxylic acid is a member of the class of furoic acids, characterized by a furan ring substituted at position 5 by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
科学研究应用
5-Methylfuran-2-carboxylic acid has numerous applications in scientific research:
作用机制
Target of Action
5-Methylfuran-2-carboxylic acid (MFCA) is a furan derivative that has been found to exhibit antibacterial activity . Its primary targets are bacterial cells, particularly Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis . These bacteria play various roles in human health, from skin flora to potential pathogens.
Mode of Action
It has been suggested that it interacts with the bacterial cell wall and membrane, causing damage and leading to cell death . This is similar to other antimicrobial agents, which often target the integrity of the bacterial cell wall or membrane to exert their effects .
Result of Action
The primary result of MFCA’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria . It achieves this by damaging the bacterial cell wall and membrane, leading to cell death . This antibacterial activity suggests potential applications of MFCA in treating bacterial infections.
生化分析
Biochemical Properties
It is known that furan derivatives, which include 5-Methylfuran-2-carboxylic acid, have a wide range of biological and pharmacological properties .
Cellular Effects
Furan derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Furan derivatives have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways .
Transport and Distribution
Furan derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Furan derivatives have been shown to localize to various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 5-Methylfuran-2-carboxylic acid involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen pressure in tetrahydrofuran . Another approach involves the copper-catalyzed reactions of furan, furfural, and 2-acetylfuran .
Industrial Production Methods
Industrial production methods for 5-Methylfuran-2-carboxylic acid often involve the use of bio-renewable feedstocks and catalytic processes to ensure high efficiency and sustainability. The use of Pd/C catalysts and selective hydrogenolysis techniques are common in industrial settings .
化学反应分析
Types of Reactions
5-Methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for hydrogenolysis), oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include various derivatives of 5-Methylfuran-2-carboxylic acid, such as methyl esters, alcohols, and other substituted furan compounds .
相似化合物的比较
Similar Compounds
2-Furoic acid: Similar in structure but lacks the methyl group at position 5.
5-Hydroxymethyl-2-furancarboxylic acid: Contains a hydroxymethyl group instead of a methyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups at positions 2 and 5.
Uniqueness
5-Methylfuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at position 5 enhances its stability and makes it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCLWJUABOAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021627 | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-15-3 | |
| Record name | 2-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1917-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
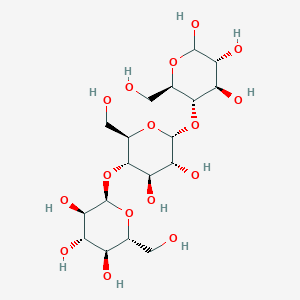
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
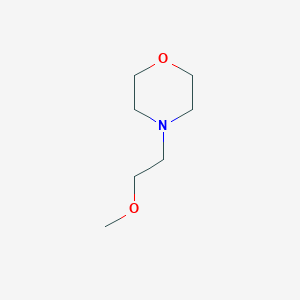

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

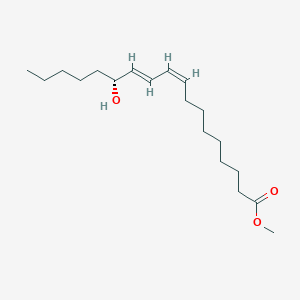
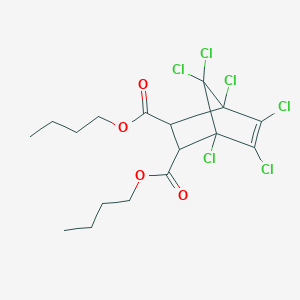

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
